Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C15H16N2O3S . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been prepared by the reaction of benzaldehyde, ethyl acetoacetate, and thiourea sulfate . Another study reported the synthesis of a series of similar compounds and evaluated them for their antimicrobial and anticancer potential .
Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Scientific Research Applications
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comprehensive Analysis
Organic Synthesis Intermediate: This compound serves as an intermediate in organic synthesis processes. It plays a crucial role in the development of various organic molecules through chemical reactions, which are fundamental in research and industrial applications .
Pharmaceutical Intermediate: In the pharmaceutical industry, it is used as an intermediate for the production of drugs. Its role is pivotal during the research and development phase, as well as in the chemical synthesis of pharmaceuticals .
Antimicrobial Research: The compound has been studied for its antimicrobial properties. Research has been conducted to evaluate its effectiveness against various microbial organisms, which could lead to new treatments for infections .
Anticancer Evaluation: It has also been evaluated for its potential anticancer effects. Studies include the synthesis of derivatives and their assessment against cancer cells, contributing to cancer research and therapy development .
QSAR Studies: Quantitative structure-activity relationship (QSAR) studies have been performed with this compound to understand how structural changes can affect biological activity. This is important for designing more effective drugs .
Molecular Conformation and Packing Features: Research has analyzed the supramolecular structures of derivatives of this compound to understand the effect of functional group variations on molecular geometry and packing in crystalline lattices .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to compounds with known antimicrobial and anticancer properties . Additionally, its use as an intermediate in organic synthesis and pharmaceutical production suggests potential applications in the development of new drugs and chemical products .
properties
IUPAC Name |
ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(19)12-10(2)16-15(21)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXOSLFEAXZVPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379565 |
Source
|
Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123044-10-0 |
Source
|
Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.